Spirasine XI

Description

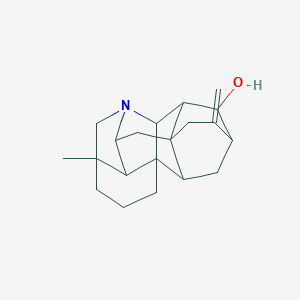

Structure

2D Structure

Properties

IUPAC Name |

5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c1-10-7-19-8-12-16-18(2)4-3-5-20(16)13(19)6-11(10)15(22)14(19)17(20)21(12)9-18/h11-17,22H,1,3-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFBWNPYRULKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC34C1C5CC67C3CC(C(C6C4N5C2)O)C(=C)C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10907399 | |

| Record name | Hetisan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102358-20-3 | |

| Record name | Spirasine XI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102358203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hetisan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for Structural Elucidation and Confirmation of the Spirasine Xi Chemical Entity

Spectroscopic Analysis in Structural Determination

Spectroscopic methods play a pivotal role in the initial determination and subsequent confirmation of the structural features of complex natural products like Spirasine XI. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry provide complementary information essential for piecing together the molecular puzzle.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Advanced NMR spectroscopy is indispensable for elucidating the intricate carbon framework and the arrangement of hydrogen atoms within a molecule. For diterpenoid alkaloids, including the hetisane type to which this compound belongs, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely applied. Analysis of ¹H NMR and ¹³C NMR spectra provides insights into the types of protons and carbons present, their chemical environments, and their hybridization states.

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between atoms and determining the relative stereochemistry. For instance, HMBC signals can indicate substitution patterns at specific positions within these molecules. While specific detailed NMR data for this compound were not extensively detailed in the search results, the use of NMR spectral data for structural confirmation of synthesized hetisine-type alkaloids, including comparisons to reported literature data for natural products like spirasine IX, highlights the importance of this technique in confirming proposed structures. Reviews on diterpenoid alkaloids also collate NMR data for various compounds in this class, indicating that such data exists for this compound.

Mass Spectrometry Techniques in Structural Confirmation

Mass spectrometry (MS) provides critical information regarding the molecular weight and elemental composition of a compound, which is fundamental for structural confirmation. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) can provide accurate mass measurements, allowing for the determination of the molecular formula.

Furthermore, fragmentation patterns observed in MS/MS experiments can provide clues about the substructures present within the molecule. The application of mass spectrometry has been noted in studies involving the structural elucidation of diterpene alkaloids from Spiraea japonica, the source from which this compound was isolated. In the context of synthetic efforts towards hetisine-type alkaloids, mass spectrometry measurements were performed to characterize the synthesized compounds.

X-ray Crystallography for Absolute Configuration

While spectroscopic methods provide detailed information about the connectivity and relative stereochemistry, X-ray crystallography is the most definitive technique for determining the absolute configuration of a molecule in the solid state. This technique involves the diffraction of X-rays by a single crystal of the compound, producing a pattern that can be mathematically converted into a three-dimensional model of the electron density, revealing the precise positions of atoms.

X-ray diffraction analysis has been employed to unambiguously verify the structures of synthetic intermediates or related compounds in the total synthesis of hetisine-type alkaloids, including those structurally similar to this compound. For example, X-ray diffraction analysis was used to verify the structure of a synthetic intermediate (compound 31) and to confirm the structure of synthesized (+)-orgetine when discrepancies were observed with reported NMR data for the natural product. The structures of related alkaloids like kobusine (B1673741) have also been determined by X-ray structural analysis of their derivatives. While direct mention of an X-ray crystal structure specifically for natural this compound was not prominent in the search results, the use of this technique for related hetisane-type structures underscores its importance in confirming absolute stereochemistry within this class of compounds.

Computational Approaches to Structural Validation

Computational chemistry methods complement experimental techniques by providing theoretical insights into molecular structures, stability, and properties. These approaches can be used to validate proposed structures, predict spectroscopic data, and explore conformational preferences.

For complex molecules like diterpenoid alkaloids, computational studies can involve density functional theory (DFT) calculations to optimize geometries and predict NMR chemical shifts or vibrational frequencies, which can then be compared to experimental data for validation. Molecular dynamics simulations can provide information about the flexibility and accessible conformations of the molecule. While specific detailed computational studies solely focused on validating the structure of this compound were not extensively found, the existence of computational chemical data mentioned in conjunction with this compound and the application of computational methods in the study of related complex organic molecules suggest their utility in supporting and validating the structural information obtained through experimental methods for compounds in this class.

Biosynthetic Pathways of Spirasine Xi and Hetisane Type Diterpenoid Alkaloids

Proposed Biogenetic Routes to the Hetisane Skeleton

It is generally hypothesized that atisine-type diterpenoid alkaloids serve as biosynthetic precursors to hetisine-type alkaloids, which possess the hetisane skeleton. rsc.org The conversion is thought to involve the formation of C(14)–C(20) and N–C(6) bonds within the atisane (B1241233) framework. rsc.org

Synthetic studies have explored potential biogenetic routes to the hetisane and hetidine skeletons. One approach involves the formation of the hetidine framework, which can then be converted to the hetisine (B12785939) core via the formation of a C6–N bond. sci-hub.se Conversely, retrosynthetic analysis suggests that breaking the C6–N bond of the hetisine scaffold would lead to a hetidine core. sci-hub.se

Research has also investigated the formation of the C6–N–C20 bridge, a key feature of the hetisane skeleton, through various synthetic strategies, including intramolecular reactions. researchgate.net

Precursor Identification and Incorporation Studies

While specific precursor identification and incorporation studies directly related to Spirasine XI are limited in the provided context, research on other diterpenoid alkaloids offers relevant methodologies. For instance, studies on tropane (B1204802) alkaloid biosynthesis have utilized feeding studies with radioactively labeled precursors, such as ornithine, to understand their incorporation into the alkaloid structure. mdpi.com Similar approaches could potentially be applied to investigate the precursors of this compound.

Studies on the biosynthesis of atisine (B3415921), a related diterpene alkaloid, have involved the quantification of compounds like steviol (B1681142) and the analysis of gene expression levels in plant accessions with varying atisine content. researchgate.net These studies suggest a route involving steviol as a precursor to atisine. researchgate.net Given the proposed biogenetic link between atisine and hetisine-type alkaloids, diterpenes like steviol or related ent-kaurane derivatives could be potential starting points for the biosynthesis of the hetisane skeleton. researchgate.net

Enzymatic Transformations in Biosynthesis

Enzymes, particularly oxidoreductases and cytochrome P450 monooxygenases (CYPs), play crucial roles in the biosynthesis of complex alkaloids by catalyzing specific transformations, including cyclization, hydroxylation, and rearrangement reactions. researchgate.netnih.govfrontiersin.org These enzymes often exhibit high substrate specificity and contribute to the formation of the characteristic ring systems of different alkaloid classes. nih.gov

In the context of diterpenoid alkaloid biosynthesis, CYPs are known to be integral to various reactions that lead to the diversification of these compounds. researchgate.net For example, in the biosynthesis of monoterpenoid indole (B1671886) alkaloids, CYPs are involved in hydroxylation, epoxidation, ring opening, ring rearrangement, and aromatization. researchgate.net Berberine bridge enzyme (BBE), a type of oxidoreductase, is a key enzyme in the biosynthesis of tetrahydroprotoberberine alkaloids, catalyzing the formation of the "C" ring. frontiersin.org While specific enzymatic transformations leading directly to this compound are not detailed, it is highly probable that a series of such enzymatic reactions are involved in the conversion of diterpene precursors into the complex hetisane skeleton and the subsequent modifications, such as the addition of the hydroxyl group at the 13th position.

Genetic and Transcriptional Studies Related to Alkaloid Biosynthesis

Genetic and transcriptional studies are essential for understanding the regulation of alkaloid biosynthesis. Transcription factors (TFs), such as basic helix–loop–helix (bHLH), APETALA2/ethylene-responsive factor (AP2/ERF), and WRKY, are known to regulate the expression of genes encoding biosynthetic enzymes in various alkaloid pathways. kyoto-u.ac.jpfrontiersin.orgnih.govnih.gov Jasmonate signaling is also recognized as an important factor influencing alkaloid biosynthesis and its transcriptional regulation. kyoto-u.ac.jpnih.govnih.govresearchgate.net

Transcriptomic analysis has been employed to identify genes involved in alkaloid biosynthesis in various plant species. frontiersin.orgresearchgate.net These studies can reveal candidate genes encoding biosynthetic enzymes and regulatory proteins, including transcription factors. For instance, transcriptomic analysis in Dendrobium officinale identified unigenes belonging to various TF families that are potentially involved in regulating alkaloid biosynthesis. frontiersin.org Co-expression analysis of transcripts and metabolites can also help in identifying genes associated with specific biosynthetic pathways. kyoto-u.ac.jp

Research on atisine biosynthesis has shown significant positive correlations between selected genes, suggesting their co-expression and crucial role in the pathway. researchgate.net Upregulation of these genes in high-atisine-producing accessions further supports their involvement. researchgate.net Similar genetic and transcriptional studies focusing on plants that produce this compound could provide valuable insights into the genes and regulatory mechanisms governing its biosynthesis. Advances in sequencing technology facilitate genome-wide characterization of alkaloid-producing plants, aiding in the identification of relevant genes. kyoto-u.ac.jp

Summary of Key Findings in Hetisane-Type Diterpenoid Alkaloid Biosynthesis Research

While direct biosynthetic studies on this compound are limited in the provided information, research on hetisane-type and related diterpenoid alkaloids has revealed several key aspects of their biosynthesis.

| Aspect | Key Findings | Relevant Sources |

| Proposed Biogenetic Precursors | Atisine-type diterpenoid alkaloids are hypothesized precursors to hetisine-type alkaloids. Diterpenes like steviol are potential starting points. | rsc.orgresearchgate.net |

| Key Bond Formations | Formation of C(14)–C(20) and N–C(6) bonds is crucial for the hetisane skeleton. rsc.org Formation of the C6–N bond converts the hetidine to hetisine. sci-hub.se | rsc.orgsci-hub.seresearchgate.net |

| Enzymatic Catalysis | Oxidoreductases and Cytochrome P450 enzymes are involved in various transformations. researchgate.netnih.govfrontiersin.org | researchgate.netnih.govfrontiersin.org |

| Transcriptional Regulation | Transcription factors (bHLH, AP2/ERF, WRKY) regulate biosynthetic genes. kyoto-u.ac.jpfrontiersin.orgnih.govnih.gov Jasmonate signaling plays a role. kyoto-u.ac.jpnih.govnih.govresearchgate.net | kyoto-u.ac.jpfrontiersin.orgnih.govnih.govresearchgate.net |

| Genetic Studies | Transcriptomic analysis identifies potential biosynthetic genes and TFs. frontiersin.orgresearchgate.net Gene co-expression is observed in related pathways. researchgate.net | researchgate.netfrontiersin.orgresearchgate.net |

Further research specifically focused on this compound-producing plants, employing advanced techniques in molecular biology, enzymology, and analytical chemistry, is needed to fully elucidate its complete biosynthetic pathway.

Mechanistic Investigations in Spirasine Xi Research

Reaction Mechanism Studies in Synthetic Chemistry

The total synthesis of Spirasine XI presents considerable challenges due to its complex cage-like structure. Mechanistic studies in synthetic chemistry have focused on understanding key bond-forming reactions and rearrangements employed to construct the heptacyclic core.

Radical Intermediates and Rearrangements

Radical chemistry has been successfully applied in the synthesis of this compound and related hetisine-type alkaloids. Investigations have highlighted the involvement of radical intermediates in crucial bond constructions. For instance, a SmI2-mediated radical cyclization has been employed to forge key carbon-carbon bonds in the hetisine (B12785939) core researchgate.netresearchgate.net. This process typically involves the generation of a radical species which then undergoes intramolecular addition to an unsaturated system, leading to ring formation sinica.edu.tw.

Another significant transformation involves hydrogen-atom transfer (HAT)-initiated radical rearrangements researchgate.netacs.org. These rearrangements are instrumental in constructing the complex carbon skeleton of the target molecules acs.org. The selectivity of these reactions can be influenced by factors such as the stability of the radical intermediates and the geometry of the transition states involved in the hydrogen atom abstraction and subsequent rearrangement steps acs.orgrsc.org. Studies have shown that the reaction selectivity can align with a reversible C-H bond sampling strategy acs.org.

Rearrangement reactions in organic synthesis, in general, involve the migration of an atom or group within the same molecule, often resulting in a structural isomer wiley-vch.de. In the synthesis of complex molecules like this compound, radical-mediated rearrangements can be powerful tools for rapidly building structural complexity from simpler precursors rsc.org. While specific detailed mechanistic data tables for radical intermediates and rearrangements solely in this compound synthesis are not extensively available in the provided snippets, the principles of radical cyclizations and HAT-initiated rearrangements, as discussed in the literature, are directly applicable to understanding these steps in this compound synthesis researchgate.netsinica.edu.twrsc.org.

Transition State Analysis in Key Cyclizations

Cyclization reactions are central to the construction of the multiple rings present in this compound. Understanding the transition states of these reactions is critical for controlling stereochemistry and efficiency. Key cyclizations in the synthesis of this compound include intramolecular azomethine ylide-based 1,3-dipolar cycloaddition and intramolecular Hosomi-Sakurai reaction researchgate.net.

Transition state analysis, often supported by computational studies, provides insights into the energy profile and geometric requirements of a reaction step rsc.org. For radical cyclizations, for example, the preference for forming certain ring sizes (e.g., 5- or 6-membered rings) is often explained by the relative stability and accessibility of the corresponding transition states sinica.edu.twharvard.edu. Chair-like transition states are often favored in some radical cyclizations, leading to specific diastereoselectivities harvard.edu.

In the context of C-H functionalization, which can be involved in generating intermediates for cyclizations, regioselective hydrogen abstraction often proceeds via a 6-membered transition state rsc.org. While detailed transition state analyses specifically for every cyclization step in this compound synthesis are not provided, the general principles of transition state analysis in similar cyclization and radical reactions are relevant sinica.edu.twrsc.orgharvard.edu. These analyses help predict and rationalize the observed stereochemical outcomes and reaction rates.

Mechanistic Probes in Biological Activity Studies

Investigating the biological activity of natural products like this compound often involves the use of mechanistic probes. Mechanistic probes are compounds, often structurally related to the natural product, that are designed to perturb or report on specific biological processes, thereby helping to elucidate the mechanism of action nih.gov.

The systematic modification of natural products through techniques like "diverted total synthesis" is a powerful approach for creating such probes nih.gov. By selectively altering specific functional groups or structural features of this compound, researchers can synthesize analogs with modified biological profiles nih.gov. Comparing the activity of these analogs to the parent compound can provide insights into the structural requirements for binding to biological targets and the subsequent cascade of events that lead to the observed biological effect nih.gov.

For example, if this compound interacts with a particular enzyme, a mechanistic probe might be designed to irreversibly bind to the enzyme's active site or to report on its conformational changes. While the provided information highlights the cytotoxic activity of related diterpenoid alkaloids against cancer cells and mentions preliminary mechanism of action studies involving the decrease of cyclin D1 mRNA expression for representative derivatives, specific details on the design and application of mechanistic probes for this compound itself are not available in the search results researchgate.net. However, the general concept of using modified natural products as mechanistic probes is directly applicable to studying the biological activity of this compound nih.gov.

Preclinical and in Vitro Biological Activity Profiles of Spirasine Xi

Antimicrobial Efficacy in Preclinical Models

While some studies suggest that compounds within the hetisane family may exhibit antimicrobial effects, specific detailed data on the preclinical antimicrobial efficacy of Spirasine XI in animal models were not identified in the reviewed literature. nih.gov Research on other diterpene alkaloids from Spiraea species has shown some antibacterial activity.

Anti-inflammatory Effects in In Vitro and Ex Vivo Systems

The unique chemical structure of this compound is hypothesized to potentially contribute to anti-inflammatory properties. nih.gov Although related compounds like Spirasine IX have been reported to possess anti-inflammatory activity in vitro, specific in vitro or ex vivo data detailing the anti-inflammatory effects of this compound were not found in the consulted sources.

Cytotoxic Activity in Non-Human Cell Lines

In Vitro Anti-proliferative Assays

In vitro anti-proliferative assays are commonly used to evaluate the ability of a compound to inhibit cell growth in cultured cell lines. While the potential for cytotoxic activity of this compound and related compounds has been noted nih.gov, specific data from in vitro anti-proliferative assays conducted with this compound on non-human cell lines were not identified in the provided search results.

Molecular Target Identification and Mechanistic Elucidation in Preclinical Contexts

Investigation of Protein Targets and Receptor Interactions (Non-Human)

Investigating protein targets and receptor interactions in non-human preclinical contexts involves identifying the specific proteins or receptors that a compound binds to or interacts with. This can include studies using isolated proteins, cell lines expressing particular receptors, or tissues from non-human species contractpharma.combusinesswire.comnih.gov. The goal is to determine binding affinity, specificity, and the functional consequences of these interactions. Techniques such as binding assays, reporter gene assays, and functional assays in non-human cells or tissues are commonly employed. Assessing off-target binding to non-human proteins can also be crucial for de-risking in vivo studies and selecting appropriate animal models contractpharma.combusinesswire.com. While the importance of studying protein targets and receptor interactions in non-human systems is well-established nih.gov, specific data detailing the protein targets or receptor interactions of Spirasine XI in non-human contexts were not found in the provided search results.

Modulation of Intracellular Signaling Pathways (Non-Human)

The modulation of intracellular signaling pathways by a compound in non-human preclinical models examines how the compound affects the complex network of molecular interactions within a cell that control various cellular activities researchgate.netnih.govnih.govfrontiersin.org. This can involve studying the activation or inhibition of kinases, phosphatases, second messengers, and transcription factors downstream of receptor binding or other initial interactions nih.govnih.gov. Techniques such as Western blotting to assess protein phosphorylation, reporter assays for pathway activity, and gene expression analysis can be used to elucidate which pathways are affected mdpi.com. Understanding how a compound modulates these pathways in non-human cells or tissues provides insight into its potential biological effects and mechanism of action frontiersin.org. Specific findings on how this compound modulates intracellular signaling pathways in non-human contexts were not available in the provided search results.

Enzyme Inhibition Studies in Preclinical Models

Enzyme inhibition studies in preclinical models investigate whether a compound can decrease the activity of specific enzymes. Enzymes are frequent drug targets, and inhibiting their activity can have therapeutic effects by altering metabolic pathways or signaling cascades nih.gov. These studies often involve in vitro assays using isolated enzymes from non-human sources or cell lysates, as well as studies in non-human cell-based or animal models to assess the functional consequences of enzyme inhibition nih.gov. Determining the potency and selectivity of enzyme inhibition is crucial in preclinical evaluation nih.gov. While enzyme inhibition is a significant area of preclinical research nih.gov, specific data regarding the enzyme inhibition profile of this compound in preclinical models was not found in the provided search results.

Computational Docking and Molecular Dynamics Simulations for Target Prediction

Computational methods, such as molecular docking and molecular dynamics simulations, play an increasingly important role in preclinical research for predicting potential molecular targets and understanding the nature of compound-target interactions dromicslabs.comnih.govcecam.orgnih.govjapsonline.com. Molecular docking predicts the preferred binding orientation and affinity of a small molecule to a target protein based on their 3D structures dromicslabs.comnih.govjapsonline.com. Molecular dynamics simulations provide insights into the dynamic behavior of the compound-target complex over time, helping to assess the stability of the interaction and refine binding predictions cecam.orgnih.govjapsonline.com. These in silico approaches can help prioritize potential targets for experimental validation and guide the design of new compounds dromicslabs.comnih.gov. Inverse docking can also be used to predict potential protein targets for a given molecule nih.gov. While computational methods are valuable tools in target prediction dromicslabs.comnih.gov, specific studies utilizing computational docking or molecular dynamics simulations to predict targets for this compound were not identified in the provided search results.

Chemical Derivatives and Analogues of Spirasine Xi

Design and Synthesis of Structurally Modified Analogues

The synthesis of structurally modified analogues of Spirasine XI often builds upon strategies developed for the total synthesis of the natural product itself and related hetisine-type alkaloids. The complex, cage-like heptacyclic framework presents significant synthetic challenges chem960.comresearchgate.net. Total synthesis efforts towards (±)-Spirasine IV and XI have employed key steps such as intramolecular azomethine-ylide-based 1,3-dipolar cycloaddition to construct the A/F/G/C tetracyclic skeleton with challenging linkages uni.luontosight.ai. Another crucial transformation involves SmI2-mediated free-radical addition to an arene moiety, which facilitates the formation of the B ring and introduces a hydroxyl group uni.lunih.gov. Stereoselective intramolecular aldol (B89426) reactions have also been utilized to access the hetisine (B12785939) core, establishing the bicyclo[2.2.2]octane ring system uni.lu.

Designing analogues involves targeted modifications to specific positions on the spirasine skeleton to probe their impact on activity. These modifications can include alterations to existing functional groups or the introduction of new substituents. For instance, strategies have been developed to access alkaloids with hydroxylation on the A-ring 13.112.14. Late-stage functionalization of natural products and pharmaceuticals, including C-H functionalization, represents an appealing approach for selectively generating C-H-functionalized analogues 13.112.14datacommons.org. This allows for the diversification of the spirasine core at various positions.

The synthesis of specific derivatives, such as esterified C20-diterpenoid alkaloid analogues, has been reported, often involving the modification of hydroxyl groups present on the core structure chem960.com13.112.14. These synthetic efforts aim to generate a library of compounds with systematic structural variations for subsequent biological evaluation.

Structure-Activity Relationship (SAR) Studies in Preclinical Models

Structure-Activity Relationship (SAR) studies are fundamental in understanding how chemical structure influences the biological activity of a compound. For this compound and its analogues, SAR studies in preclinical models aim to identify the structural determinants responsible for observed pharmacological effects, such as antiproliferative activity chem960.com13.112.14.

Studies on related diterpenoid alkaloids, including hetisine-type compounds, have revealed that their pharmacological actions, such as antiarrhythmic and antitumor activities, are closely related to their chemical structures researchgate.net. While specific detailed SAR data for a wide range of this compound analogues is not extensively detailed in the provided snippets, research on related hetisine-type alkaloids like kobusine (B1673741) provides insights into the types of modifications that can impact activity chem960.com13.112.14.

SAR studies often involve synthesizing a series of structurally related compounds and evaluating their biological activity in relevant preclinical assays, such as cell-based proliferation assays chem960.com13.112.14. By comparing the activities of different analogues, researchers can infer the importance of specific functional groups, stereochemistry, and skeletal features for the observed biological effect.

Impact of Functional Group Modifications on Biological Activities

Functional group modifications are a common strategy in the design of analogues to alter the physicochemical properties and biological activities of natural products. The hetisine-type skeleton of this compound contains various functional groups, including hydroxyl groups and a nitrogen atom, which are potential sites for modification.

Studies on diterpenoid alkaloids have shown that the presence and position of hydroxyl groups can be critical for cytotoxic effects 13.112.14. Furthermore, the introduction of acyl groups at specific positions has been shown to enhance activity compared to the parent alkaloids with hydroxyl groups at those positions 13.112.14.

Esterification and Acylation Effects on Bioactivity

Esterification and acylation are common modifications that involve the introduction of ester or acyl groups, typically at hydroxyl functionalities. These modifications can significantly impact a compound's lipophilicity, metabolic stability, and interactions with biological targets.

Research on esterified C20-diterpenoid alkaloid analogues, including derivatives of kobusine (a related hetisine-type alkaloid), has demonstrated that acylation can substantially increase suppressive effects against cancer cell lines chem960.com13.112.14. For example, 11,15-diacylation of kobusine derivatives was found to be critical for producing antiproliferative activity against MCF-7 human breast cancer cells chem960.com13.112.14. In contrast, the parent alkaloid and mono-acylated derivatives showed little to no effect chem960.com13.112.14. This highlights the importance of the nature and position of acyl groups for modulating the biological activity within this class of compounds.

While specific data tables for this compound esterification/acylation effects were not found, the findings on related hetisine-type alkaloids strongly suggest that similar modifications could be a key strategy for generating potent this compound analogues. The observed enhancement of antiproliferative activity through diacylation in kobusine derivatives provides a strong rationale for exploring analogous modifications on the this compound scaffold.

Advanced Analytical Techniques for Characterization and Quantitation in Research

Chromatographic Separation Techniques for Complex Mixtures

The isolation and purification of Spirasine XI, whether from its natural source, Spiraea japonica, or from a synthetic reaction milieu, necessitates powerful chromatographic techniques capable of resolving highly complex mixtures of structurally similar alkaloids and other phytochemicals. nih.gov High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose, valued for its high resolution and reproducibility.

Research on the phytochemical composition of Spiraea japonica var. fortunei has utilized Liquid Chromatography-Mass Spectrometry (LC-MS) to profile various classes of compounds. nih.gov While this study focused on phenolic compounds, the methodology is directly applicable to the separation of diterpenoid alkaloids. For compounds like this compound, a reverse-phase HPLC setup is typically employed. This involves a nonpolar stationary phase (such as a C18 column) and a polar mobile phase, often consisting of a gradient mixture of water and an organic solvent like acetonitrile, frequently modified with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis.

Detailed research findings on the specific retention time of this compound are not extensively published; however, based on standard methods for separating diterpenoid alkaloids, a hypothetical separation profile can be constructed to illustrate the technique's application.

Table 1: Illustrative HPLC Parameters for the Separation of Diterpenoid Alkaloids from a Plant Extract

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 35 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm / Mass Spectrometry |

| Hypothetical Retention Time | 15.8 minutes |

This table is illustrative and based on typical methods for alkaloid separation. Specific experimental values for this compound are not available in the cited literature.

Hyphenated Techniques in Structural Analysis

The definitive structural elucidation of complex molecules like this compound is impossible without the use of hyphenated analytical techniques, which couple the separation power of chromatography with the detailed detection capabilities of spectrometry. The most crucial of these is Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is indispensable for confirming the molecular formula of synthesized compounds. In the landmark total synthesis of this compound, HRMS was used to confirm the mass of the final product, matching the calculated molecular formula with high accuracy. nih.gov The technique provides a precise mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, which for this compound (C22H29NO4) is 384.2175.

Further structural information is obtained through tandem mass spectrometry (MS/MS). In this technique, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. Analyzing the fragmentation pattern provides clues about the molecule's substructures, helping to piece together its complex heptacyclic framework. While a detailed fragmentation study of this compound is not published, the general approach allows for the confirmation of key structural motifs common to hetisine-type alkaloids.

Table 2: High-Resolution Mass Spectrometry Data for Synthetically Produced (±)-Spirasine XI

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 384.2175 | 384.2170 |

Data derived from the reported total synthesis of (±)-Spirasine XI. nih.gov

Spectroscopic Methods for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise three-dimensional structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectroscopy were essential for confirming the successful synthesis of its complex and rigid carbon skeleton. nih.gov

¹H NMR (Proton NMR) provides information about the chemical environment and connectivity of hydrogen atoms. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) allow for the assignment of each proton in the molecule.

¹³C NMR (Carbon-13 NMR) provides information about the different carbon environments in the molecule. The number of signals indicates the number of unique carbon atoms, and their chemical shifts indicate their functional type (e.g., C=O, C-O, C-N, CH, CH2, CH3).

The comparison of NMR data from the synthetic product with that of the natural isolate is the gold standard for structural confirmation. The data obtained from the first total synthesis of (±)-Spirasine XI was consistent with the data reported for the natural product, unequivocally verifying its structure. nih.gov

Table 3: Selected ¹H and ¹³C NMR Chemical Shift Data for (±)-Spirasine XI (in CDCl₃)

| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

| C-1 | 35.1 | 2.15 (m), 1.63 (m) |

| C-6 | 218.4 | - |

| C-7 | 50.8 | 3.01 (s) |

| C-11 | 68.1 | 4.31 (s) |

| C-13 | 74.3 | - |

| C-15 | 149.2 | - |

| C-16 | 110.1 | 5.01 (s), 4.88 (s) |

| C-20 | 62.1 | 3.21 (d, J=7.6), 2.87 (d, J=7.6) |

| N-CH₂CH₃ | 49.3, 13.7 | 2.70 (m), 1.11 (t, J=7.2) |

Data adapted from the supporting information of the first total synthesis of (±)-Spirasine XI. nih.gov Assignments are partial and illustrative.

Advanced Microscopy for Cellular and Subcellular Localization Studies (Non-Human)

Determining where a natural product like this compound is biosynthesized and stored within the source plant, Spiraea japonica, is crucial for understanding its physiological role. Advanced microscopy techniques are vital for such investigations, although specific studies on this compound have not yet been reported.

Techniques like imaging mass spectrometry (IMS) and histochemical staining are powerful tools for this purpose. IMS can map the spatial distribution of specific molecules within a thin section of plant tissue, providing a direct chemical image of the compound's location. nih.gov For example, IMS has been used to show that specific terpenoid indole (B1671886) alkaloids localize to idioblast and laticifer cells in the stem tissue of Catharanthus roseus. nih.gov

Alternatively, histochemical methods using alkaloid-precipitating reagents, such as Dragendorff's or Wagner's reagents, can be used to visualize the general location of alkaloids in plant tissues. mdpi.com When a tissue section is treated with these reagents, the formation of a colored precipitate (typically reddish-brown) indicates the presence of alkaloids. Observation under a light microscope can then reveal whether these compounds are concentrated in specific cell types or tissues, such as the vascular bundles, epidermis, or specialized secretory cells. mdpi.com While these powerful techniques exist, their application to pinpoint the cellular and subcellular location of this compound within Spiraea japonica remains an area for future research.

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations for Molecular Conformation and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and properties of complex molecules like Spirasine XI. raa-journal.orgnih.gov These calculations provide insights into the molecule's stable three-dimensional shape (conformation) and its chemical reactivity.

For this compound, DFT calculations would begin with geometry optimization to find the most stable, lowest-energy conformation. This process determines precise bond lengths, bond angles, and dihedral angles. Once the optimized geometry is obtained, a variety of electronic properties can be calculated to predict reactivity. nih.gov Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. physchemres.org

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP map visualizes the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is invaluable for predicting how this compound might interact with other reagents or biological molecules.

Table 1: Illustrative Quantum Chemical Descriptors for a Hetisine-type Alkaloid The following data are representative examples for a molecule of this class and are for illustrative purposes.

| Parameter | Description | Illustrative Value |

| Total Energy | The total electronic energy of the optimized molecule. | -1285.4 Hartree |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.1 eV |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; indicates chemical reactivity. | 5.1 eV |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 3.2 Debye |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.55 eV |

| Electronegativity (χ) | The power to attract electrons in a covalent bond. | 3.65 eV |

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide a static, lowest-energy structure, molecules are dynamic entities that flex and change shape over time, especially in solution. Molecular Dynamics (MD) simulations are computational methods used to model the physical movement of atoms and molecules. mdpi.com An MD simulation of this compound would provide a detailed understanding of its conformational flexibility. nih.gov

To perform an MD simulation, the this compound molecule would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation then calculates the trajectories of atoms over time based on a force field that approximates the interatomic forces. The resulting data allow for the analysis of the molecule's dynamic behavior, identifying preferred conformations and the transitions between them. Analysis of parameters like the Root Mean Square Deviation (RMSD) can quantify the stability of the molecule's structure over the simulation time. mdpi.com This information is crucial for understanding how the molecule's shape might adapt when interacting with a biological target.

Table 2: Example Setup for a Molecular Dynamics Simulation of this compound This table describes a typical, hypothetical simulation protocol.

| Parameter | Description | Example Value/Setting |

| Force Field | A set of parameters to calculate potential energy. | OPLS-AA/L or GAFF |

| Solvent Model | The model used to represent the solvent (e.g., water). | SPC/E or TIP3P |

| System Size | Dimensions of the simulation box. | 50 Å x 50 Å x 50 Å |

| Simulation Time | The total duration of the simulated atomic motion. | 100 nanoseconds (ns) |

| Temperature | The temperature at which the simulation is run. | 300 K (27 °C) |

| Pressure | The pressure at which the simulation is run. | 1.0 bar |

| Ensemble | The statistical ensemble used (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

In Silico Prediction of Biological Interactions (Non-Human)

In silico methods, particularly molecular docking, are used to predict how a small molecule like this compound might bind to a larger target molecule, such as a protein or enzyme. While specific docking studies for this compound are not prominent, research on the broader class of hetisine-type alkaloids indicates a range of biological activities, including antimicrobial and insecticidal effects, making them relevant for non-human biological interaction studies. nih.govresearchgate.net

Molecular docking simulations would involve computationally placing this compound into the binding site of a target protein of interest (e.g., an essential enzyme from a pathogen). The software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score. semanticscholar.orgnih.gov A lower (more negative) docking score typically suggests a stronger, more favorable interaction. These predictions can help prioritize compounds for experimental testing and provide hypotheses about their mechanism of action at a molecular level.

Table 3: Hypothetical Molecular Docking Results for this compound Against Non-Human Targets The following data are for illustrative purposes to demonstrate the output of a typical docking study.

| Target Protein (Example) | Organism/System | Role of Target | Predicted Binding Affinity (kcal/mol) |

| Acetylcholinesterase | Insect Nervous System | Neurotransmission | -9.8 |

| Cytochrome P450 | Fungal Pathogen | Sterol Biosynthesis | -8.5 |

| Beta-glucosidase | Plant Pathogen | Cellulose Degradation | -7.9 |

Retrosynthetic Software and Network Analysis in Synthesis Planning

The total synthesis of a molecule as structurally complex as this compound is a significant challenge. nih.gov Modern synthetic planning is increasingly aided by computational tools that perform retrosynthetic analysis, the process of breaking a target molecule down into simpler, commercially available precursors. nih.gov

Retrosynthesis software platforms like SYNTHIA™, SynRoute, and CAS SciFinder® use databases of known chemical reactions and sophisticated algorithms to propose multiple synthetic pathways. synthiaonline.comnih.govcas.org For a complex alkaloid, these tools can identify key bond disconnections and suggest strategic reactions to construct the core skeleton. The use of network analysis, which evaluates the complexity and connectivity of the molecular framework, has been specifically cited as a valuable strategy in the synthesis of other hetisine-type alkaloids. bohrium.comnih.gov This approach helps chemists identify the most strategic bonds to form in order to build the intricate polycyclic system efficiently.

Furthermore, computational chemistry plays a vital role in validating key steps proposed by this software. For instance, the published synthesis of this compound relies on a crucial intramolecular azomethine ylide 1,3-dipolar cycloaddition to construct its A/F/G/C tetracyclic core. nih.gov DFT calculations are frequently used to study such reactions to predict their feasibility, regioselectivity, and stereoselectivity, ensuring the desired product is formed. rsc.orgnih.gov This synergy between high-level retrosynthetic planning and detailed quantum mechanical validation of key steps is essential for the successful synthesis of complex natural products.

Table 4: Prominent Retrosynthetic Planning Software

| Software Tool | Developer/Provider | Key Features |

| SYNTHIA™ | MilliporeSigma (Merck KGaA) | Uses expert-coded rules; allows customization of search parameters (e.g., cost, protecting groups). |

| SynRoute | SRI International | Combines general reaction templates with machine learning classifiers trained on literature databases. nih.gov |

| CAS SciFinder® | Chemical Abstracts Service (CAS) | Integrates retrosynthesis planning with the extensive CAS reaction and substance database. cas.org |

| SynPlanner | University of Strasbourg | An end-to-end tool that allows users to design customized planners from their own reaction data. nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Structural Diversity

The total synthesis of Spirasine XI and related hetisine-type diterpenoid alkaloids presents significant challenges due to their complex, fused-ring systems and multiple stereogenic centers ctdbase.orgnih.govmdpi.comimsc.res.in. Existing synthetic routes have successfully constructed the core heptacyclic skeleton, often employing sophisticated reactions such as intramolecular azomethine ylide-based 1,3-dipolar cycloaddition, SmI2-mediated radical additions, and stereoselective aldol (B89426) reactions ctdbase.orgimsc.res.in. For instance, the first total synthesis of (±)-Spirasine IV and XI successfully built the A/F/G/C tetracyclic skeleton using an intramolecular azomethine-ylide-based 1,3-dipolar cycloaddition with unusual regioselectivity ctdbase.org. A SmI2-mediated free-radical addition and a stereoselective intramolecular aldol reaction were also key steps in accessing the hetisine (B12785939) core ctdbase.org.

Exploration of Untapped Biological Activities in Diverse Preclinical Models

While diterpenoid alkaloids are known for their fascinating bioactivities and are isolated from plants like Aconitum and Delphinium species, specific detailed preclinical data for this compound is limited semanticscholar.org. Research into the hetisane family, to which this compound belongs, suggests potential biological activities including antimicrobial, anti-inflammatory, and cytotoxic effects researchgate.net. However, comprehensive studies specifically on this compound are needed to fully elucidate its pharmacological potential researchgate.net.

Future research should focus on systematically evaluating the biological activities of this compound in a diverse array of preclinical models. This includes in vitro assays to determine its effects on various cellular pathways, receptor interactions, and enzyme activities. Based on the suggested activities of related compounds, investigations into antimicrobial efficacy against a range of pathogens, anti-inflammatory effects using established models (such as LPS-treated cells), and cytotoxic potential against different cancer cell lines are warranted semanticscholar.orgresearchgate.net. Furthermore, exploring other potential activities such as antiviral, analgesic (potentially using models like the acetic acid-induced writhing assay), or immunomodulatory effects could reveal untapped therapeutic applications. Moving beyond initial in vitro findings, studies in appropriate in vivo preclinical models will be crucial to assess pharmacokinetics, efficacy, and potential toxicity, providing a more complete picture of this compound's biological profile.

Integration of Multi-Omics Approaches in Biosynthesis Research

Understanding the biosynthesis of complex natural products like this compound is essential for potential biotechnological production and for guiding synthetic efforts. Diterpenoid alkaloids are biosynthesized through complex enzymatic pathways within plants. semanticscholar.org Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to unravel these intricate processes.

Applying multi-omics to the plant species that produce this compound can provide a comprehensive view of the genes, enzymes, and intermediates involved in its biosynthesis. Genomic data can help identify candidate genes encoding biosynthetic enzymes. Transcriptomic analysis can reveal the expression patterns of these genes in different tissues or under various conditions, indicating their role in the pathway. Proteomics can identify the actual enzymes being produced, while metabolomics can profile the various intermediates and related compounds, helping to map the biosynthetic route.

Integrating these data sets through bioinformatics can lead to the identification of key biosynthetic genes and enzymes, understanding regulatory mechanisms, and potentially engineering host organisms for sustainable production of this compound or its precursors. Studies on the biosynthesis of other natural products have successfully employed multi-omics to elucidate pathways and identify key enzymes, demonstrating the power of this approach. For example, multi-omics has been used to investigate triterpenoid (B12794562) biosynthesis pathways in medicinal plants, identifying key enzyme-encoding genes. Applying such integrated approaches to this compound biosynthesis will be a critical future direction.

Advanced Computational Design for Next-Generation Analogues

The structural complexity of this compound makes the design and synthesis of analogues through traditional methods a laborious process. Advanced computational design techniques offer a powerful avenue for rationally designing next-generation analogues with potentially improved properties. Computational methods are increasingly used in chemistry and drug discovery to explore chemical space and design novel molecules.

Techniques such as molecular docking and molecular dynamics simulations can be used to predict how this compound interacts with potential biological targets, providing insights into the structural features important for activity. semanticscholar.org Based on these insights, computational tools can then be used to design novel analogues with modifications aimed at enhancing target affinity, improving selectivity, or altering pharmacokinetic properties. De novo design algorithms can generate entirely new molecular structures based on desired properties or interactions with a target.

Furthermore, computational chemistry can assist in predicting the synthetic feasibility of designed analogues and exploring potential synthetic routes, complementing the efforts in developing novel synthetic strategies. While computational design is a broad field applied in various areas from peptide assemblies to enzyme design, its application to complex diterpenoid alkaloids like this compound is an emerging area. Leveraging these advanced computational tools will enable a more efficient and targeted approach to discovering and developing this compound-based compounds with tailored properties.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Spirasine XI, and what experimental methodologies are employed to determine them?

- Answer : this compound (CHNO) is characterized by its melting point (286–288°C) and optical rotation (−23.8° in chloroform) . Key methodologies include:

- X-ray crystallography : For structural elucidation and confirmation of stereochemistry.

- Differential Scanning Calorimetry (DSC) : To determine melting point and thermal stability, requiring calibration with reference standards .

- Polarimetry : For optical rotation measurements, ensuring solvent consistency (e.g., chloroform at specified concentrations) .

- High-Resolution Mass Spectrometry (HR-MS) : To validate molecular formula and purity.

- Significance : These methods establish reproducibility and identity for downstream pharmacological studies.

Q. How is this compound isolated from its natural source (Spiraea japonica var. fortunei), and what strategies optimize its extraction yield?

- Answer :

- Extraction Protocol : Use non-polar solvents (e.g., chloroform/methanol mixtures) for initial extraction, followed by chromatographic purification (e.g., silica gel column chromatography) .

- Optimization : Factors include solvent polarity gradients, temperature control during fractionation, and yield tracking via Thin-Layer Chromatography (TLC).

- Validation : Compare isolated compound properties (melting point, NMR spectra) with literature data to confirm identity .

- Methodological Note : Document extraction steps meticulously to enable replication, per reporting standards for natural product isolation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across independent studies?

- Answer : Contradictions may arise from variability in assay conditions or compound purity. Methodological strategies include:

- Systematic Review Frameworks : Apply SPIDER or PICO models to standardize inclusion criteria for comparative analysis .

- Dose-Response Validation : Re-test bioactivity under controlled conditions (e.g., standardized cell lines, consistent solvent controls) .

- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends, using tools like RevMan or R’s metafor package .

- Critical Consideration : Assess purity (>95% by HPLC) and solvent artifacts (e.g., DMSO cytotoxicity) as confounding factors .

Q. What advanced spectroscopic and computational techniques are critical for elucidating this compound’s stereochemistry and conformation?

- Answer :

- Nuclear Overhauser Effect Spectroscopy (NOESY) : To determine spatial proximity of protons and confirm 3D structure .

- Density Functional Theory (DFT) Calculations : Predict optical rotation and compare with empirical data (−23.8°) to validate stereochemical assignments .

- Single-Crystal X-ray Diffraction : Resolve absolute configuration, requiring high-quality crystals grown via slow evaporation .

- Challenge : Crystallization of this compound may require co-crystallization agents due to high melting point (286–288°C) .

Q. How should researchers design experiments to investigate this compound’s structure-activity relationships (SAR) in neuropharmacological models?

- Answer :

- Hypothesis-Driven Design : Link structural motifs (e.g., tertiary amine group) to hypothesized mechanisms (e.g., acetylcholinesterase inhibition) .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity before in vitro assays .

- Multivariate Analysis : Apply ANOVA to evaluate dose-dependent effects across multiple endpoints (e.g., IC, cytotoxicity) .

Methodological Guidelines

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

- Ethical Reporting : Disclose conflicts of interest and raw data availability per FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Literature Synthesis : Employ citation management tools (Zotero, EndNote) to track primary sources and avoid redundant hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.